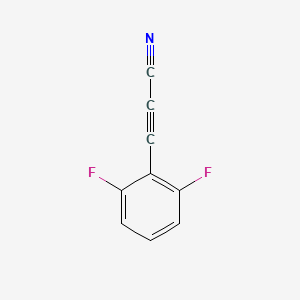![molecular formula C16H13Cl2NO B14200341 9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- CAS No. 832691-05-1](/img/structure/B14200341.png)
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions and a propenyloxy methyl group at the 9 position. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- typically involves the chlorination of carbazole followed by the introduction of the propenyloxy methyl group. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The propenyloxy methyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, potassium carbonate
Major Products Formed
Oxidation: Carbazole quinones
Reduction: Dechlorinated carbazole derivatives
Substitution: Amino or thio-substituted carbazole derivatives
科学的研究の応用
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine atoms and the propenyloxy methyl group can influence its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
3,6-Dichloro-9H-carbazole: Lacks the propenyloxy methyl group, making it less versatile in certain applications.
3,6-Dimethyl-9H-carbazole: Contains methyl groups instead of chlorine atoms, resulting in different electronic properties.
3,6-Dibromo-9H-carbazole: Bromine atoms instead of chlorine, which can affect reactivity and applications.
Uniqueness
9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]- is unique due to the combination of chlorine atoms and the propenyloxy methyl group. This structural arrangement imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry .
特性
CAS番号 |
832691-05-1 |
|---|---|
分子式 |
C16H13Cl2NO |
分子量 |
306.2 g/mol |
IUPAC名 |
3,6-dichloro-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H13Cl2NO/c1-2-7-20-10-19-15-5-3-11(17)8-13(15)14-9-12(18)4-6-16(14)19/h2-6,8-9H,1,7,10H2 |
InChIキー |
BQSRCLSYZAXZMA-UHFFFAOYSA-N |
正規SMILES |
C=CCOCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)

![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)


![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)

![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)
